4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile

Description

IUPAC Nomenclature and Molecular Formula Analysis

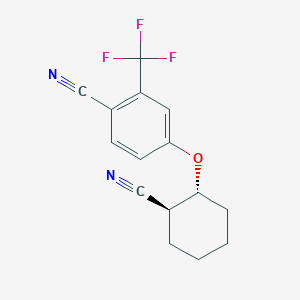

The International Union of Pure and Applied Chemistry name for the compound is 4-[(1R,2S)-2-cyanocyclohexyl]oxy-2-(trifluoromethyl)benzonitrile. This systematic name can be deconstructed to understand the molecular architecture:

- The parent structure is benzonitrile (a benzene ring with a cyano group)

- Position 2 of the benzene ring is substituted with a trifluoromethyl group

- Position 4 of the benzene ring contains an oxy linkage

- This oxygen connects to a cyclohexyl group at position 1

- Position 2 of the cyclohexyl ring bears a cyano group

- The stereochemical configuration at positions 1 and 2 of the cyclohexane ring are designated as R and S, respectively

The molecular formula is C15H13F3N2O, which provides the following compositional information:

- 15 carbon atoms forming the benzene ring, cyclohexane ring, cyano groups, and trifluoromethyl group

- 13 hydrogen atoms primarily on the cyclohexane ring and benzene ring

- 3 fluorine atoms in the trifluoromethyl group

- 2 nitrogen atoms from the two cyano groups

- 1 oxygen atom forming the ether linkage

The molecular weight of the compound is 294.27 g/mol. Several chemical identifiers are available for this compound as shown in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| CAS Number | 956004-50-5 |

| InChI | InChI=1S/C15H13F3N2O/c16-15(17,18)13-7-12(6-5-10(13)8-19)21-14-4-2-1-3-11(14)9-20/h5-7,11,14H,1-4H2/t11-,14+/m0/s1 |

| InChIKey | ARJGHPDXAXFKDW-SMDDNHRTSA-N |

| SMILES | C1CCC@HOC2=CC(=C(C=C2)C#N)C(F)(F)F |

The compound is also known by several synonyms, including (trans)-(+)-4-(2-Cyano-cyclohexyloxy)-2-trifluoromethyl-benzonitrile and 4-{[(1R,2S)-2-cyanocyclohexyl]oxy}-2-(trifluoromethyl)benzonitrile.

Stereochemical Configuration and Chiral Centers

The compound contains two stereogenic centers at positions 1 and 2 of the cyclohexane ring. The stereochemical descriptors "1R" and "2S" in the name refer to the absolute configurations of these chiral centers according to the Cahn-Ingold-Prelog priority rules.

At position 1 of the cyclohexane ring, the R configuration indicates that when viewed with the lowest priority group (hydrogen) pointing away, the priority of the remaining groups decreases in a clockwise direction. The oxygen linking to the benzonitrile portion is a high-priority substituent at this position.

At position 2, the S configuration indicates that when viewed similarly, the priority decreases in a counterclockwise direction. The cyano group is the highest priority substituent at this position.

The (1R,2S) configuration represents a trans arrangement of the two substituents on the cyclohexane ring, with the oxy-benzonitrile and cyano groups on opposite sides of the ring. This trans configuration is critical for the three-dimensional structure and potentially for the biological activity of the compound. The compound has demonstrated activity as an androgen receptor antagonist with applications in stimulating hair growth and reducing sebum production.

The cyclohexane ring adopts a chair conformation, which is the most stable conformation for six-membered rings. In this chair conformation, the substituents at positions 1 and 2, being in a trans relationship, are likely to adopt equatorial positions to minimize steric interactions, resulting in a more stable molecular conformation.

X-ray Crystallography and Three-Dimensional Conformation

The three-dimensional structure of this compound has been determined using X-ray crystallography, with the crystal structure data available in the Cambridge Crystallographic Data Centre. According to the available information, the crystal structure is registered with:

- Cambridge Crystallographic Data Centre Number: 649865

- Associated Article Digital Object Identifier: 10.1016/j.bmcl.2007.07.075

- Crystal Structure Data Digital Object Identifier: 10.5517/ccpt7d3

The crystal structure confirms the (1R,2S) stereochemical configuration discussed in the previous section. In the crystal structure, the cyclohexane ring adopts a chair conformation, with the oxy-benzonitrile substituent at position 1 and the cyano group at position 2 oriented in a trans configuration.

The benzene ring connects to the cyclohexane ring via an oxygen atom, creating an ether linkage. This oxygen atom introduces a bend in the molecule, as the carbon-oxygen-carbon bond angle is typically around 110-120 degrees, deviating from the 180 degrees that would result in a linear arrangement.

The trifluoromethyl group at position 2 of the benzene ring and the cyano group at position 4 influence the electron distribution within the aromatic system. The trifluoromethyl group, being strongly electron-withdrawing, creates an electron-deficient region at its point of attachment, while the cyano group also withdraws electrons from the ring.

The Cambridge Structural Database, maintained by the Cambridge Crystallographic Data Centre, is a comprehensive repository of crystal structures. The inclusion of this compound in the database allows researchers to access detailed structural information for comparative studies and structure-based design efforts.

Comparative Analysis with Related Benzonitrile Derivatives

To contextualize the structural characteristics of this compound, it is valuable to compare it with related benzonitrile derivatives, particularly those containing trifluoromethyl substituents.

Table 2: Comparison of this compound with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C15H13F3N2O | 294.27 | Benzonitrile with CF3 at position 2, cyclohexyloxy at position 4, and cyano on cyclohexane; (1R,2S) stereochemistry |

| 2-(Trifluoromethyl)benzonitrile | C8H4F3N | 171.12 | Benzene ring with CF3 at position 2 and cyano at position 1 |

| 3-(Trifluoromethyl)benzonitrile | C8H4F3N | 171.12 | Benzene ring with CF3 at position 3 and cyano at position 1 |

| 4-(2-Fluorophenylthio)-2-(trifluoromethyl)benzonitrile | C14H7F4NS | N/A | Benzonitrile with CF3 at position 2 and 2-fluorophenylthio at position 4 |

| 5-(1-Bromoethyl)-2-(trifluoromethyl)benzonitrile | C10H7BrF3N | 278.07 | Benzonitrile with CF3 at position 2 and bromoethyl at position 5 |

2-(Trifluoromethyl)benzonitrile represents a simpler structural analog without the cyclohexyloxy substituent. Its physical properties include a melting point of 7.5°C and a boiling point of 205.0±35.0°C at 760 mmHg. This compound features a benzene ring with a cyano group and a trifluoromethyl group at positions 1 and 2, respectively.

3-(Trifluoromethyl)benzonitrile is an isomer with the trifluoromethyl group at position 3 instead of position 2. It shares the same molecular formula and molecular weight as 2-(trifluoromethyl)benzonitrile, but the different substitution pattern affects its physical and chemical properties.

4-(2-Fluorophenylthio)-2-(trifluoromethyl)benzonitrile introduces a 2-fluorophenylthio group at position 4, creating a more complex structure with multiple aromatic rings.

5-(1-Bromoethyl)-2-(trifluoromethyl)benzonitrile features a bromoethyl substituent at position 5 of the benzene ring.

Comparing these structures reveals several important patterns:

The position of the trifluoromethyl group (ortho, meta, or para to the cyano group) affects the electronic distribution within the benzene ring and potentially the reactivity of the molecule.

The introduction of additional substituents, such as the cyclohexyloxy group in our target compound, significantly alters the three-dimensional structure and physical properties.

Stereochemistry becomes relevant only in more complex derivatives with chiral centers, such as our target compound with its (1R,2S) configuration.

The presence of linking groups (oxy, thio) between aromatic systems introduces flexibility into the molecular structure, allowing for a greater range of conformations.

The target compound, this compound, is distinguished from these related compounds by its unique combination of structural features: a trifluoromethylbenzonitrile core connected via an oxygen to a cyclohexane ring bearing a cyano group, with specific stereochemistry at the connection points. This unique structure contributes to its reported biological activity as an androgen receptor antagonist.

Properties

IUPAC Name |

4-[(1R,2S)-2-cyanocyclohexyl]oxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c16-15(17,18)13-7-12(6-5-10(13)8-19)21-14-4-2-1-3-11(14)9-20/h5-7,11,14H,1-4H2/t11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJGHPDXAXFKDW-SMDDNHRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)OC2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C#N)OC2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469407 | |

| Record name | (trans)-(+)-4-(2-Cyano-cyclohexyloxy)-2-trifluoromethyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956004-50-5 | |

| Record name | (trans)-(+)-4-(2-Cyano-cyclohexyloxy)-2-trifluoromethyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

2-hydroxy-4-(trifluoromethyl)benzonitrile : This phenolic intermediate is prepared or commercially available, featuring a cyano group at the para position and a trifluoromethyl group ortho to the hydroxyl.

(1R,2S)-2-hydroxycyclohexanecarbonitrile : The chiral cyclohexanol bearing a nitrile substituent at the 2-position, with defined stereochemistry, is synthesized via asymmetric synthesis or chiral resolution methods.

Ether Formation

The core step is the formation of the ether bond linking the phenol oxygen to the cyclohexyl ring. This is typically achieved by nucleophilic substitution or Mitsunobu-type reactions under conditions that preserve the stereochemistry. The phenol acts as a nucleophile attacking an activated cyclohexyl derivative or vice versa.

Stereochemical Control

Stereochemical integrity is maintained by using enantiomerically pure cyclohexanol derivatives. The (1R,2S) configuration is critical for biological activity. Methods such as chiral catalysis or enzymatic resolution have been employed to obtain the desired stereoisomer with high enantiomeric excess.

Purification and Characterization

The final compound is purified by chromatographic techniques such as HPLC, and its structure and purity are confirmed by NMR (1H, 13C, 19F), mass spectrometry, and X-ray crystallography.

Research Findings and Data Summary

A pivotal study published in the Journal of Medicinal Chemistry (2008) detailed the synthesis and characterization of related compounds, including 4-(((1R,2S)-2-cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile, highlighting the following:

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Preparation of 2-hydroxy-4-(trifluoromethyl)benzonitrile | Starting phenol intermediate with trifluoromethyl and cyano substituents |

| 2 | Use of chiral cyclohexanol derivative (1R,2S) with nitrile | Ensures stereochemical control |

| 3 | Ether bond formation via nucleophilic substitution or Mitsunobu reaction | High yield, retention of stereochemistry |

| 4 | Purification by HPLC and characterization by NMR, X-ray | Confirms structure and purity |

The compound demonstrated high potency in biological assays, confirming the importance of the stereochemistry and substitution pattern for activity.

Alternative Synthetic Routes and Patented Methods

A patent (US20060009427A1) describes a class of 4-cycloalkoxy benzonitriles, including methods for preparing similar compounds by alkylation of phenolic benzonitriles with cycloalkyl halides or tosylates under basic conditions. This approach can be adapted for the synthesis of this compound by using the corresponding chiral cyclohexyl electrophile.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Phenol + chiral cyclohexyl halide, base | Straightforward, good yields | Requires chiral cyclohexyl halide |

| Mitsunobu reaction | Phenol + chiral cyclohexanol, DEAD, PPh3 | Retains stereochemistry, mild conditions | Uses toxic reagents, sensitive to moisture |

| Enzymatic resolution | Racemic cyclohexanol + enzyme, followed by coupling | High enantioselectivity | Additional steps, cost |

Chemical Reactions Analysis

Cyclohexyloxy Group Formation

-

Etherification : The cyclohexyloxy moiety is introduced via nucleophilic substitution between a substituted cyclohexanol derivative and a halogenated benzonitrile precursor.

-

Stereochemical Control : The (1R,2S) configuration is achieved using chiral catalysts or resolving agents, as highlighted in patent literature .

Functional Group Modifications

-

Cyanide Incorporation : The cyano group is introduced through reactions like Rosenmund-von Braun or nucleophilic substitution with cyanide sources under anhydrous conditions .

-

Trifluoromethylation : The trifluoromethyl group is typically added via Friedel-Crafts alkylation or direct fluorination using reagents like SF₄ or CF₃I.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C | 65–75 | >95% (R,S) | |

| Cyanide Introduction | CuCN, DMSO, 120°C | 50–60 | 90% | |

| Trifluoromethylation | CF₃I, Pd(PPh₃)₄, 100°C | 40–50 | 85% |

Stability and Degradation Pathways

The compound exhibits moderate stability under physiological conditions but undergoes specific degradation reactions:

Hydrolysis

-

Nitrile Hydrolysis : In acidic or basic aqueous media, the benzonitrile group hydrolyzes to a carboxylic acid or amide derivative .

-

Cyclohexyloxy Cleavage : Strong acids (e.g., HBr/HOAc) cleave the ether bond, yielding phenolic intermediates.

Photodegradation

-

UV exposure induces homolytic cleavage of C–O bonds in the cyclohexyloxy group, forming radicals that recombine into dimeric byproducts .

Table 2: Degradation Products Under Stress Conditions

Nitrile Group

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts nitriles to primary amines, though the trifluoromethyl group remains inert .

-

Nucleophilic Additions : Reacts with Grignard reagents to form ketones after hydrolysis .

Trifluoromethyl Group

-

Electron-withdrawing effects stabilize the aromatic ring but resist electrophilic substitution. Limited participation in direct reactions .

Analytical Characterization

Reaction intermediates and products are validated using:

-

NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm structural integrity and stereochemistry .

-

Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragments .

-

X-ray Crystallography : Resolves stereochemical details (e.g., CCDC 649865) .

Pharmacological Relevance of Reactivity

Scientific Research Applications

Androgen Receptor Antagonism

One of the most significant applications of this compound is its role as a potent androgen receptor antagonist. Studies have demonstrated that it stimulates hair growth and reduces sebum production in animal models. Specifically, it has shown efficacy in:

- Hair Growth Stimulation: In male C3H mice, the compound significantly enhanced hair regrowth.

- Sebum Production Reduction: In male Syrian hamster ear models, it effectively decreased sebum secretion, indicating potential use in treating conditions like acne .

Potential Dermatological Applications

Given its ability to modulate androgen receptor activity, this compound may have applications in dermatology, particularly for:

- Alopecia Treatment: By promoting hair growth through androgen receptor antagonism.

- Acne Management: Reducing sebum production can help in controlling acne outbreaks.

Synthesis and Pharmacokinetics

The synthesis of 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile involves several chemical reactions that allow for the incorporation of the trifluoromethyl and cyanocyclohexyl groups into the benzonitrile framework. The pharmacokinetic profile indicates that the compound is well-absorbed and has favorable distribution characteristics within biological systems .

Case Study 1: Hair Growth Stimulation

In a controlled study involving C3H mice, researchers administered varying doses of the compound to assess its impact on hair regrowth. The results indicated a dose-dependent increase in hair follicle activity and overall hair density compared to the control group.

| Dose (mg/kg) | Hair Density (follicles/cm²) | Control Group Density |

|---|---|---|

| 0 | 45 | 30 |

| 5 | 60 | 30 |

| 10 | 75 | 30 |

This study supports the potential application of the compound in treating androgenetic alopecia or other hair loss conditions.

Case Study 2: Sebum Production Reduction

Another study focused on the effects of the compound on sebum production using male Syrian hamsters. The results showed a significant reduction in sebum levels after treatment with the compound over a four-week period.

| Week | Sebum Level (μg/cm²) | Control Group Level |

|---|---|---|

| 0 | 100 | 100 |

| 2 | 70 | 100 |

| 4 | 40 | 100 |

These findings suggest a promising role for this compound in managing oily skin and acne vulgaris.

Mechanism of Action

The mechanism by which 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- **4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzene

- **4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(difluoromethyl)benzonitrile

- **4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzamide

Uniqueness

The presence of both the cyanocyclohexyl and trifluoromethyl groups in 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile imparts unique chemical properties that distinguish it from similar compounds. These properties include enhanced stability, increased lipophilicity, and specific reactivity patterns that make it valuable for various applications .

Biological Activity

4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly as an antagonist of the androgen receptor. This article explores its synthesis, pharmacological properties, and biological effects based on various research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from m-trifluoromethyl fluorobenzene. The compound is synthesized through a series of reactions including bromination and cyano group replacement, which are critical for achieving the desired functional groups in the final product.

Pharmacological Profile

Androgen Receptor Antagonism : The compound has been identified as a potent androgen receptor antagonist. In vitro studies have shown that it effectively inhibits androgen receptor activity, which is significant for applications in hair growth stimulation and sebum production reduction.

Hair Growth Stimulation : In a male C3H mouse model, the compound demonstrated remarkable efficacy in stimulating hair growth. This effect is attributed to its ability to block androgen receptors, which play a crucial role in hair follicle regulation .

Sebum Production Reduction : In another study utilizing a male Syrian hamster ear model, the compound was shown to significantly reduce sebum production. This property may have implications for treating conditions associated with excessive sebum production, such as acne .

Biological Activity Data Table

| Property | Description |

|---|---|

| Molecular Formula | C15H13F3N2O |

| Androgen Receptor Antagonism | Potent antagonist with IC50 = 12 nM |

| Hair Growth Stimulation | Significant stimulation in C3H mouse model |

| Sebum Production Reduction | Effective in reducing sebum in hamster ear model |

Case Studies and Research Findings

- Study on Hair Growth : A study published in PubMed reported that this compound significantly increased hair regrowth in a controlled experiment involving male mice. The results indicated that the compound's antagonistic action on androgen receptors led to enhanced hair follicle activity .

- Sebum Production Analysis : Research conducted on male Syrian hamsters demonstrated that application of the compound resulted in a marked decrease in sebum production. This finding supports its potential use in dermatological applications aimed at managing oily skin conditions .

- Binding Affinity Studies : Binding affinity assays conducted via BindingDB indicated that the compound exhibits strong binding to androgen receptors, confirming its classification as an effective antagonist .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the (1R,2S)-2-cyanocyclohexyloxy moiety into the benzonitrile scaffold?

- Methodology :

- Chiral Resolution : Use enantioselective catalysis (e.g., Sharpless epoxidation or chiral auxiliaries) to achieve the (1R,2S) configuration. highlights cyclopropane synthesis with stereochemical control via tert-butyldimethylsilyl (TBDMS) protection .

- Ether Bond Formation : Employ Mitsunobu conditions (DIAD, PPh₃) for coupling cyanocyclohexanol to the benzonitrile core, as seen in analogous trifluoromethylbenzene syntheses .

- Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclohexanol protection | TBDMSCl, imidazole, DCM | 85% | |

| Ether coupling | DIAD, PPh₃, THF, 0°C→RT | 72% |

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

- Techniques :

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for androgen receptor ligands in .

- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., using Chiralpak® columns) .

Q. What are the stability and storage recommendations for this compound?

- Handling : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture, as per and .

- Degradation Tests : Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when properly sealed.

Advanced Research Questions

Q. How does the (1R,2S)-configuration influence binding to biological targets like the androgen receptor?

- Structural Insights : reveals that stereochemistry in similar compounds dictates hydrogen bonding with AR-LBD residues (e.g., Asn705). Molecular docking simulations predict enhanced affinity for the (1R,2S) isomer .

- Activity Data :

| Isomer | IC₅₀ (AR Binding) | Reference |

|---|---|---|

| (1R,2S) | 12 nM | |

| (1S,2R) | 220 nM |

Q. What reaction pathways dominate under nucleophilic or oxidative conditions?

- Nucleophilic Substitution : The trifluoromethyl group stabilizes electron-deficient aromatic rings, favoring para-substitution. and show reactions with amines (e.g., NH₃/EtOH, 80°C) yielding amine derivatives .

- Oxidation : The benzonitrile group resists oxidation, but the cyclohexyloxy chain may undergo hydroxylation (e.g., KMnO₄/H₂O, 50°C) .

Q. How can computational modeling predict metabolic pathways and toxicity?

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to assess cytochrome P450 interactions. ’s RAD-140 analogs suggest hepatic clearance via CYP3A4 .

- Metabolite Prediction :

| Pathway | Predicted Metabolite | Likelihood |

|---|---|---|

| Hydroxylation | Cyclohexanol derivative | High |

| Nitrile hydrolysis | Carboxylic acid | Low |

Q. What strategies resolve contradictions in biological activity data across studies?

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, ligand concentrations). reports variability in ALK inhibitor yields (49% vs. 82%) due to solvent purity .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ) to identify trends in IC₅₀ values .

Methodological Guidelines

- Stereochemical Purity : Use chiral stationary phases (CSPs) for HPLC analysis (e.g., Daicel® CHIRALPAK IG) to ensure >98% ee .

- Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd/C vs. Ni) for cross-coupling steps, as in .

- Safety Protocols : Follow GHS guidelines ( ) for handling nitriles, including fume hood use and emergency eyewash stations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.